molecular formula C14H8Cl3IN2OS B4762653 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide

2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide

Cat. No. B4762653
M. Wt: 485.6 g/mol
InChI Key: ILIIUJBWJUFPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide, also known as MLN4924 or Pevonedistat, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for the activation of the ubiquitin-like protein NEDD8, which plays a crucial role in the regulation of protein degradation and cell cycle progression. MLN4924 has shown promising results in preclinical studies as an anticancer agent and is currently undergoing clinical trials.

Mechanism of Action

2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide exerts its anticancer effects by inhibiting the NAE enzyme, which results in the accumulation of NEDD8-conjugated proteins. This leads to the activation of the Cullin-RING ligase (CRL) family of E3 ubiquitin ligases, which are responsible for the degradation of a wide range of proteins involved in cell cycle regulation, DNA repair, and apoptosis. The accumulation of these proteins ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer effects, it has also been shown to have anti-inflammatory and antiviral properties. It has been proposed that the inhibition of the NAE enzyme may also have therapeutic potential in other diseases, such as neurodegenerative disorders and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide as an experimental tool is its specificity for the NAE enzyme. This allows for the selective inhibition of the NEDD8 pathway, which can be useful in studying the role of this pathway in various cellular processes. However, it is important to note that 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide may have off-target effects, and its use should be carefully controlled.
List of

Future Directions

1. Further investigation of the role of the NEDD8 pathway in various diseases, such as neurodegenerative disorders and viral infections.
2. Development of more potent and selective NAE inhibitors.
3. Investigation of the synergistic effects of 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide with other anticancer agents.
4. Development of predictive biomarkers for patient selection in clinical trials.
5. Investigation of the mechanisms of resistance to 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide.
6. Investigation of the effects of 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide on the immune system.
7. Investigation of the effects of 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide on normal cells.
8. Investigation of the effects of 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide on the microbiome.
9. Investigation of the effects of 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide on the tumor microenvironment.
10. Investigation of the effects of 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide on cancer stem cells.

Scientific Research Applications

2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. In addition, 2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide has demonstrated synergistic effects when used in combination with other anticancer agents, such as DNA-damaging agents and proteasome inhibitors.

properties

IUPAC Name

2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3IN2OS/c15-7-3-8(16)5-10(4-7)19-14(22)20-13(21)11-6-9(18)1-2-12(11)17/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIIUJBWJUFPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.